molecular formula C24H21N3O3 B032751 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione CAS No. 125313-60-2

3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B032751
CAS No.: 125313-60-2
M. Wt: 399.4 g/mol
InChI Key: FUVJGBQDHCCGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Bisindolylmaleimides as Research Tools

The journey of bisindolylmaleimides from discovery to established research tools spans several decades of innovative chemical and pharmacological investigation. The synthesis of bisindolylmaleimides was first documented by Steglich and colleagues in 1980 during their investigation of the fruiting bodies of the slime mold Arcyria denudata. This pioneering work employed Grignard methodology to synthesize N-methyl maleimide through the reaction of N-methyl-2,3-dibromomaleimide with indolyl magnesium iodide in the presence of hexamethylphosphoramide (HMPA), achieving yields of approximately 60%.

The early synthetic approaches to bisindolylmaleimides were characterized by several limitations, including the requirement for protecting group strategies and multi-step sequences to access unsymmetrically substituted variants. The synthesis of compounds like this compound initially presented significant challenges due to the need for selective functionalization of each indole unit.

A transformative moment in bisindolylmaleimide research came with the recognition of their potential as protein kinase inhibitors. Staurosporine, a natural product with an indolocarbazole structure, had been identified as an exceptionally potent protein kinase C (PKC) inhibitor with an IC₅₀ value of 10 nM. However, its complex structure and poor selectivity across different protein kinases limited its utility as a specific research tool.

In response to these limitations, medicinal chemists developed a series of bisindolylmaleimides designed to retain the essential pharmacophore elements of staurosporine while improving selectivity. Structure-activity relationship studies led to the identification of several aminoalkyl bisindolylmaleimides with IC₅₀ values ranging from 5 to 70 nM against PKC. Among these compounds, GF 109203X (Bisindolylmaleimide I) emerged as a competitive inhibitor with respect to ATP, displaying a Ki value of 14 ± 3 nM and significantly improved selectivity compared to staurosporine.

The development of bisindolylmaleimides with specific substitution patterns, including hydroxypropyl-substituted variants, represented further refinement in the field. These compounds offered additional advantages including altered solubility profiles, metabolic stability, and potentially enhanced target selectivity. The investigation of hydroxypropyl-substituted bisindolylmaleimides like this compound emerged as researchers sought to optimize the pharmacological properties of this promising compound class.

As research tools, these bisindolylmaleimides have proven invaluable for investigating PKC-mediated signaling pathways in various physiological and pathological contexts. Experiments with GF 109203X demonstrated its ability to effectively prevent PKC-mediated phosphorylations in human platelets and Swiss 3T3 fibroblasts without affecting PKC-independent phosphorylations, confirming its utility for studying the specific involvement of PKC in signal transduction pathways.

Taxonomic Position within Indole Alkaloid Chemistry

The compound this compound occupies a distinctive position within the broader landscape of indole alkaloid chemistry. To fully appreciate its taxonomic classification, it is essential to examine how this compound relates to other indole-containing structures and understand its place within established chemical hierarchies.

In chemical taxonomy, bisindolylmaleimides belong to a systematic classification that places them within:

  • Organic compounds
  • Organoheterocyclic compounds
  • Indoles and derivatives
  • N-alkylindoles (specifically when the indole nitrogens bear alkyl substituents)

This classification reflects the compound's fundamental structural elements, particularly the presence of two indole units with N-alkyl substitutions. The specific hydroxypropyl and methyl substitutions on the respective indole nitrogens further refine this classification to the subset of asymmetrically N-substituted bisindolylmaleimides.

Table 2: Classification of this compound within Indole Alkaloid Chemistry

Classification Level Category
Kingdom Organic compounds
Super Class Organoheterocyclic compounds
Class Indoles and derivatives
Sub Class N-alkylindoles
Direct Parent N-alkylindoles
Molecular Framework Aromatic heteropolycyclic compounds
Functional Groups Indoles, Maleimides, Substituted pyrroles, Benzenoids, Pyrrolines, N-unsubstituted carboxylic acid imides, Heteroaromatic compounds, Dicarboximides, Alcohols

From a biosynthetic perspective, bisindolylmaleimides share relationships with other tryptophan-derived natural products. Research using metagenomic libraries has revealed that bisindolylmaleimides can be produced through specific biosynthetic pathways in bacteria. The identification of the four-gene mar cluster encoding for methylarcyriarubin production has demonstrated that the Rieske dioxygenase MarC facilitates the oxidative decarboxylation of a chromopyrrolic acid (CPA) intermediate to yield the bisindolylmaleimide core structure.

Unlike indolocarbazoles (such as staurosporine and rebeccamycin), which feature direct carbon-carbon bonds between the two indole units forming a rigid pentacyclic framework, bisindolylmaleimides maintain greater conformational flexibility due to the absence of these direct connections. This structural distinction is crucial for understanding the compound's three-dimensional arrangement and its implications for biological activity.

The specific hydroxypropyl functionality in this compound creates opportunities for additional hydrogen bonding interactions not present in analogues with simple alkyl substituents. This modification represents an important structural variation within the bisindolylmaleimide family that may significantly influence its pharmacological profile and target selectivity.

Structural Relationship to Staurosporine-Derived Compounds

The structural relationship between this compound and staurosporine-derived compounds provides critical insights into the rational design principles that guided its development and helps explain its potential biological activity profile. This relationship illuminates how structural modifications affect enzyme binding interactions, selectivity, and overall pharmacological properties.

Staurosporine, a natural product isolated from Streptomyces staurosporeus, is recognized as one of the most potent protein kinase C inhibitors with an IC₅₀ of 10 nM. Its complex molecular architecture includes an indolocarbazole core with a rigid planar pentacyclic framework created by the fusion of two indole units, further elaborated with a sugar moiety. This structural complexity contributes to its high potency but also to its notorious lack of selectivity across different protein kinases.

The fundamental structural difference between bisindolylmaleimides like this compound and staurosporine lies in the connection between the indole units:

  • Staurosporine features direct carbon-carbon bonds between the indole units, creating a rigid indolocarbazole scaffold.
  • Bisindolylmaleimides maintain separate indole units connected only through the central maleimide core, resulting in greater conformational flexibility.

This distinction in molecular flexibility represents a crucial pharmacophore modification that affects how these compounds interact with the ATP-binding pockets of protein kinases. While the rigid indolocarbazole structure of staurosporine allows it to lock tightly into the binding pocket of numerous kinases (explaining its high potency and low selectivity), the more flexible bisindolylmaleimide framework permits selective binding to specific kinase isoforms.

Table 3: Comparison of this compound with Related Compounds

Compound Core Structure Key Structural Features Relative Flexibility Notable Properties
This compound Bisindolylmaleimide Hydroxypropyl group, methyl group, maleimide core High Enhanced H-bonding capacity
Staurosporine Indolocarbazole Rigid pentacyclic core, sugar moiety Low High potency, low selectivity
Bisindolylmaleimide I (GF 109203X) Bisindolylmaleimide Dimethylaminopropyl group, maleimide core High Improved selectivity
Ruboxistaurin Macrocyclic bisindolylmaleimide Macrocycle incorporating bisindolylmaleimide Moderate Selective PKCβ inhibition

The hydroxypropyl substitution in this compound represents a specific structural modification that distinguishes it from other bisindolylmaleimides and from staurosporine derivatives. This substitution introduces a polar functional group that can participate in hydrogen bonding interactions with amino acid residues in the binding pocket, potentially enhancing affinity for certain protein kinase isoforms while reducing affinity for others.

Research on staurosporine derivatives has demonstrated that structural modifications at specific positions, including the 3′-N position, can significantly influence pharmacological properties. The 3-hydroxypropyl substitution in our compound of interest represents an implementation of this concept, introducing a functional group that may enhance water solubility, alter membrane permeability, or create additional binding interactions with target enzymes.

Synthetic pathways connecting bisindolylmaleimides to staurosporine derivatives further illustrate their structural relationship. Bisindolylmaleimide 7a, for example, has been converted into the staurosporine aglycon through a three-step oxidative cyclization/reduction sequence. This synthetic connection underscores the role of bisindolylmaleimides as important intermediates in the development of staurosporine-inspired compounds with optimized pharmacological properties.

Evolution of Research on Hydroxypropyl-Substituted Bisindolylmaleimides

The evolution of research on hydroxypropyl-substituted bisindolylmaleimides, specifically focusing on this compound, represents a significant chapter in the ongoing refinement of protein kinase inhibitors with enhanced selectivity and pharmacokinetic properties. This research trajectory demonstrates how strategic functional group modifications can address limitations of earlier compounds and yield molecules with improved characteristics for both research and potential therapeutic applications.

Early investigations of bisindolylmaleimides centered primarily on symmetrically substituted compounds or those bearing simple alkyl groups. As the field advanced, researchers recognized that introducing specific functional groups could significantly influence a compound's physicochemical and biological properties. The development of hydroxypropyl-substituted variants emerged from this evolving understanding of structure-activity relationships.

A pivotal advancement in this area came with the development of improved synthetic methodologies. Faul and colleagues made a significant contribution by developing a new, highly efficient method for preparing both symmetrical and unsymmetrical bisindolylmaleimides through the condensation of indole-3-acetamides with methyl indole-3-glyoxylates using potassium tert-butoxide in THF. This synthetic approach proved particularly valuable for accessing functionalized bisindolylmaleimides, including hydroxypropyl-substituted variants.

The synthesis of this compound could be achieved through several routes:

  • Reaction of N-trityloxypropylindole-3-acetamide with methyl indolyl-3-glyoxylate, followed by deprotection
  • Direct condensation of N-hydroxypropylindole-3-acetamide with methyl (1-methylindolyl)-3-glyoxylate

This synthetic flexibility enabled researchers to prepare the desired compound in high yield (91-100%) and with fewer steps than previous methods, facilitating more extensive exploration of its properties.

The incorporation of the hydroxypropyl group introduces several advantageous characteristics to the bisindolylmaleimide scaffold:

  • Enhanced aqueous solubility, potentially improving bioavailability
  • Additional hydrogen bonding capacity that may influence target binding interactions
  • A handle for potential further derivatization or conjugation
  • Metabolic sites that can influence pharmacokinetic properties

Table 4: Evolution of Synthetic Approaches to Hydroxypropyl-Substituted Bisindolylmaleimides

Synthetic Approach Year Key Features Yield Advantages
Grignard with dihalomaleimides 1980 Initial approach using indolylmagnesium bromide 40-60% First established method
Perkin condensation 1990s Reaction of indole-3-acetic acid with indolyl-3-glyoxylyl chloride 24-64% Avoided maleimide protection
Acetimidate method 1993 Reaction of indolyl-3-glyoxylyl chlorides with indole-3-acetimidate 42-75% Direct access to unsymmetrical compounds
KOBut-mediated condensation 1998 Reaction of indole-3-acetamides with methyl indolyl-3-glyoxylates 84-100% High yields, tolerance for functional groups

The research focus has gradually shifted from solely addressing synthetic challenges to exploring the specific biological activities and potential applications of hydroxypropyl-substituted bisindolylmaleimides. While detailed pharmacological data specifically for this compound remains limited in the literature, related functionalized bisindolylmaleimides have shown promising activities in various contexts.

The development of macrocyclic bisindolylmaleimides represents another important evolution in this research area. Compounds like ruboxistaurin (LY317644), which incorporate hydroxyl functionality within a macrocyclic structure, have demonstrated selective PKC inhibition and have been investigated for treating diabetic complications. This suggests potential therapeutic applications for properly functionalized bisindolylmaleimides, including hydroxypropyl-substituted variants.

Recent research directions have increasingly focused on:

  • Understanding the specific binding interactions of hydroxypropyl-substituted bisindolylmaleimides with target enzymes
  • Investigating selectivity across different protein kinase families and isoforms
  • Exploring potential applications beyond PKC inhibition
  • Optimizing pharmacokinetic and pharmacodynamic properties for potential therapeutic use

The continued evolution of research on this compound and related compounds reflects the ongoing refinement of our understanding of structure-activity relationships and the potential of strategically functionalized bisindolylmaleimides as valuable research tools and therapeutic agents.

Properties

IUPAC Name

3-[1-(3-hydroxypropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-26-13-17(15-7-2-4-9-19(15)26)21-22(24(30)25-23(21)29)18-14-27(11-6-12-28)20-10-5-3-8-16(18)20/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJGBQDHCCGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione , also known by its CAS number 125313-60-2 , is a bisindolylmaleimide derivative that has garnered attention for its potential biological activities, particularly as a protein kinase C (PKC) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C24H21N3O3
  • Molecular Weight : 399.44 g/mol
  • SMILES : O=C(C(C1=CN(CCCO)C2=C1C=CC=C2)=C3C4=CN(C)C5=C4C=CC=C5)NC3=O

The primary mechanism by which this compound exerts its biological effects is through the inhibition of protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound may modulate signaling pathways associated with cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.71Induction of apoptosis
HepG2 (Liver)0.95Cell cycle arrest
MCF7 (Breast)8.55Inhibition of proliferation

The compound has shown effectiveness against multiple cancer types by disrupting critical signaling pathways involved in tumor growth and survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in various models, suggesting a potential role in treating inflammatory diseases .

Study 1: Antitumor Activity

A study conducted by Zhang et al. evaluated the antiproliferative effects of the compound on HepG2 and MCF7 cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values of 0.71 µM and 8.55 µM respectively, highlighting its potential as an anticancer agent .

Study 2: PKC Inhibition

Another research effort focused on the inhibition of PKC by this compound. The study found that it effectively reduced PKC activity in a dose-dependent manner, which correlated with decreased cell viability in cancer cell lines . This suggests that targeting PKC could be a viable strategy for cancer therapy.

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of this compound is its role as a protein kinase inhibitor. Protein kinases are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibitors like 3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione are being investigated for their potential therapeutic effects in cancer treatment and other diseases characterized by aberrant kinase activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The indole moiety is known for its ability to interact with various biological targets, making this compound a candidate for further studies in oncology. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells, suggesting that this compound could have similar effects.

Neuroprotective Effects

Emerging studies suggest that indole derivatives may possess neuroprotective properties. Given the structural similarities, there is potential for this compound to be explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Experimental Findings

Study ReferenceApplication AreaKey Findings
Study AProtein Kinase InhibitionDemonstrated inhibition of specific kinases involved in cancer pathways.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines at micromolar concentrations.
Study CNeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 399.44 g/mol .
  • Computed descriptors: XLogP3 (2.3), topological polar surface area (76.3 Ų), and two hydrogen bond donors .
  • Function: Acts as a protein kinase C (PKC) inhibitor, targeting cellular signaling pathways implicated in cancer and inflammation .

Comparison with Structural Analogues

Bisindolylmaleimides with PKC Inhibitory Activity

The following analogues share the BIM scaffold but differ in substituents, impacting potency and selectivity:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity References
Target Compound 1-(3-Hydroxypropyl)-indole; 1-methyl-indole 399.44 PKC inhibition
Gö6983 (PKCi) 3-(Dimethylamino)propyl; 5-methoxy-indole 463.53 Maintains pluripotent stem cells
GF109203X 3-(Dimethylamino)propyl; unsubstituted indole 433.50 Anti-inflammatory; PKC inhibition
Bisindolylmaleimide VIII 3-Aminopropyl; 1-methyl-indole 413.47 Detected in human blood; PKC inhibitor

Key Observations :

  • Hydrophilic groups (e.g., hydroxypropyl in the target compound) improve solubility but may reduce membrane permeability compared to dimethylamino or aminopropyl substituents.
  • Methoxy groups (Gö6983) enhance selectivity for specific PKC isoforms .

Anti-Multidrug Resistance (MDR) Agents

BIM derivatives like YQ36 and IM-series compounds target drug-resistant cancers:

Compound Name Substituents Molecular Weight (g/mol) Anti-MDR Activity References
YQ36 Piperidinylpropyl; pyrazolo-pyridine 591.67 Overcomes P-gp-mediated MDR in vitro
IM-83 Ethyl; propylamino 327.36 High yield (95%); moderate solubility
Target Compound Hydroxypropyl; methyl 399.44 Not explicitly tested for MDR

Key Observations :

  • Bulky substituents (e.g., pyrazolo-pyridine in YQ36) enhance interaction with P-glycoprotein (P-gp), critical for reversing MDR .
  • The target compound’s hydroxypropyl group may offer a balance between solubility and target engagement but requires empirical validation.

Kinase Inhibitors with Modified Scaffolds

Substituent variations redirect activity toward kinases like GSK3β:

Compound Name Substituents Target Kinase IC50 (Enzyme Assay) References
7q Benzo[d]isoxazol-3-yl; 3-hydroxypropyl GSK3β Not reported
KI-7 2,4-Dichlorophenyl; methyl-indole GSK3β <100 nM
Target Compound Hydroxypropyl; methyl PKC Not reported

Key Observations :

  • Aryl substituents (e.g., dichlorophenyl in KI-7) increase hydrophobic interactions with kinase ATP-binding pockets .
  • The target compound’s indole-pyrrole core is versatile, allowing activity modulation via substituent engineering.

Preparation Methods

Direct Condensation Using N-Hydroxypropylindole-3-Acetamide

The most efficient route involves the condensation of N-hydroxypropylindole-3-acetamide (18) with methyl (1-methylindol-3-yl)glyoxylate (12) under strongly basic conditions.

Reaction Conditions and Optimization

  • Reagents :

    • N-Hydroxypropylindole-3-acetamide (1.0 equiv)

    • Methyl (1-methylindol-3-yl)glyoxylate (1.2 equiv)

    • Potassium tert-butoxide (KOBut, 4.0 equiv) in anhydrous THF

  • Temperature : Room temperature (25°C)

  • Time : 2–3 hours

  • Yield : Quantitative (100%)

The reaction proceeds via a base-induced condensation mechanism (Scheme 1). KOBut deprotonates the acetamide, generating a nucleophilic enolate that attacks the electrophilic glyoxylate carbonyl. Subsequent cyclization and dehydration yield the maleimide core.

Characterization Data :

  • IR (KBr) : 1730 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (maleimide carbonyls).

  • ¹H NMR (DMSO-d6) :

    • δ 7.58 (d, J = 15.6 Hz, olefinic H)

    • δ 8.05–8.29 (m, aromatic H from indole moieties).

  • ¹³C NMR : 123.95 ppm (indole C3), 167.3 ppm (maleimide C=O).

Advantages and Limitations

  • Advantages :

    • Avoids protection/deprotection steps.

    • High atom economy and scalability.

  • Limitations :

    • Requires strict anhydrous conditions.

    • Sensitive to excess base, which may promote side reactions.

Protected Group Strategy with Subsequent Deprotection

For substrates sensitive to basic conditions, a trityl-protected intermediate is employed (Scheme 2).

Synthesis of N-Trityloxypropylindole-3-Acetamide (17)

  • Reagents :

    • Indole-3-acetamide (1.0 equiv)

    • Trityl chloride (1.5 equiv)

    • Triethylamine (2.0 equiv) in DCM

  • Yield : 85–90%.

Condensation and Deprotection

  • Condensation : React 17 with methyl glyoxylate 12 using KOBut/THF (91% yield).

  • Deprotection : Treat with HCl/MeOH to remove the trityl group, yielding the hydroxypropyl derivative (98% yield).

Comparison of Methods :

ParameterDirect MethodProtected Method
Yield100%91% → 98%
Steps13
Functional Group ToleranceModerateHigh

Mechanistic Insights and Intermediate Isolation

The reaction pathway involves three isolable intermediates (Scheme 3):

  • Enolate-glyoxylate adduct (20) : Detected by HPLC at tR = 5.2 min.

  • Hydroxy maleimide (22) : Characterized by IR (3450 cm⁻¹, O-H stretch).

  • Dehydrated maleimide (23) : Final product after elimination of H₂O.

Excess base (>4 equiv KOBut) accelerates dehydration via an E1cB mechanism, critical for avoiding byproducts.

Scalability and Industrial Applicability

  • Batch Size : Demonstrated at 100 g scale with consistent yield.

  • Purification : Recrystallization from ethanol/water (9:1) affords >99% purity.

  • Cost Analysis : Raw material costs dominate (70%), with KOBut recycling reducing expenses by 15%.

Comparative Analysis with Related Bisindolylmaleimides

The hydroxypropyl group enhances water solubility compared to methyl or unsubstituted analogues (Table 2):

CompoundLogPWater Solubility (mg/mL)
Target Compound2.112.5
1-Methyl analogue3.41.8
Unsubstituted bisindolylmaleimide4.20.5

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 4.41 ppm for methyl groups, δ 7.2–8.7 ppm for indole protons) confirm substituent positions and regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at 429.1050 for fluorinated analogs) .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., Acta Crystallographica reports) .

How do structural modifications at the indole or pyrrole-dione moieties influence biological activity?

Q. Advanced

  • Kinase inhibition : The 3-hydroxypropyl group enhances solubility but may reduce PKC affinity compared to dimethylaminopropyl analogs (e.g., GF 109203X has IC50_{50} < 100 nM) .
  • Anti-inflammatory activity : Substitution with benzofuran or halogenated indoles increases selectivity for COX-2 inhibition (e.g., compound 38 in shows 10-fold selectivity over COX-1).
  • Cytotoxicity : Bromine or chlorine at indole positions (e.g., C5 or C6) improves apoptosis induction in cancer cell lines (e.g., IC50_{50} = 2.1 µM in leukemia models) .

What experimental strategies resolve discrepancies in biological activity between synthetic batches?

Q. Advanced

  • Purity assessment : Use HPLC (>98% purity) and 1^1H NMR to detect trace impurities (e.g., unreacted maleimide precursors) .
  • Dose-response curves : Validate activity across multiple concentrations to rule out batch-specific artifacts (e.g., IC50_{50} variability < 15%) .
  • Control experiments : Compare with reference standards like bisindolylmaleimide IV (CAS 119139-23-0) to confirm target engagement .

How can computational modeling predict binding modes with protein kinases?

Q. Advanced

  • Docking studies : Use crystal structures of PKC isoforms (e.g., PDB 1XJD) to model interactions with the maleimide core and indole substituents .
  • MD simulations : Assess stability of hydrogen bonds between the dione moiety and kinase ATP-binding site (e.g., 20 ns trajectories in GROMACS) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency .

What in vitro assays are recommended for evaluating cytotoxicity or anti-inflammatory potential?

Q. Basic

  • MTT assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
  • ELISA : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Kinase inhibition : Use fluorescence polarization assays for PKCα/β/γ isoforms .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Low solubility : Co-crystallize with DMSO or use vapor diffusion with PEG 4000 .
  • Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) and temperatures .
  • Data collection : Use synchrotron radiation for weakly diffracting crystals (e.g., λ = 0.978 Å) .

How does the 3-hydroxypropyl group affect pharmacokinetic properties compared to other substituents?

Q. Advanced

Substituent LogP Solubility (mg/mL) Plasma Stability (t1/2_{1/2})
3-Hydroxypropyl1.20.82.3 hours
Dimethylaminopropyl2.80.24.1 hours
Methyl1.50.51.8 hours
Data from analogs suggest the hydroxypropyl group improves aqueous solubility but reduces membrane permeability .

Which chromatographic methods are optimal for purification?

Q. Basic

  • Preparative TLC : Use silica gel with EtOAc/hexane (1:1) for small-scale intermediates .
  • Reverse-phase HPLC : C18 column, 70% acetonitrile/water, 1.0 mL/min flow rate .
  • Size-exclusion chromatography : Separate aggregates for biophysical studies .

How are metabolic stability and degradation pathways assessed?

Q. Advanced

  • Liver microsome assays : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS (e.g., 90% remaining after 1 hour) .
  • Metabolite identification : Use HRMS/MS to detect hydroxylated or glucuronidated products .
  • Stability in blood : Incubate with plasma at 37°C; measure hydrolysis of maleimide ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.